N-(2-Aminoethyl)isonicotinamide

Physicochemical Property Lipophilicity LogP

Standard isonicotinamide lacks the polar aminoethyl chain required for aqueous coordination chemistry and selective enzyme inhibition. N-(2-Aminoethyl)isonicotinamide solves this with quantifiable advantages: - High aqueous solubility: Predicted logP -1.20 vs. -0.28 for parent compound - Target-selective probe: 101 nM IC50 vs. rat ecto-5'-nucleotidase; >10,000-fold selectivity over dihydroorotase (1 mM IC50) - Low CNS penetration: TPSA 68 Ų restricts passive diffusion Immediate delivery for synthesis, assay development, and catalyst design.

Molecular Formula C8H11N3O
Molecular Weight 165.19 g/mol
CAS No. 17704-88-0
Cat. No. B098961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Aminoethyl)isonicotinamide
CAS17704-88-0
Molecular FormulaC8H11N3O
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C(=O)NCCN
InChIInChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12)
InChIKeyBYBVGGPVHPUBSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)isonicotinamide Overview


N-(2-Aminoethyl)isonicotinamide (CAS 17704-88-0) is a bifunctional pyridine derivative, consisting of an isonicotinamide core linked to an aminoethyl group. This compound serves as a versatile building block and ligand in chemical and biochemical research . Its structure features a primary amine and a pyridine carboxamide, enabling participation in a broad range of synthetic transformations and coordination chemistry applications .

Bifunctional building block
Primary amine and pyridine carboxamide for synthetic derivatization
Coordination chemistry ligand
Supports metal-chelating ligand design with flexible aminoethyl tether
Chemical probe precursor
Reported enzyme inhibition profile supports target-specific probe development

Substitution Risks of N-(2-Aminoethyl)isonicotinamide


Simple substitution with other isonicotinamide derivatives, such as the parent isonicotinamide or nicotinamide, is scientifically unsound. The presence of the aminoethyl chain in N-(2-Aminoethyl)isonicotinamide significantly alters key physicochemical properties, including lipophilicity (predicted logP of -1.20 vs. approximately -0.28 for isonicotinamide ), hydrogen-bonding capacity, and target interaction profiles. These differences can directly affect experimental outcomes in assays requiring specific cell permeability, enzyme inhibition kinetics, or metal-coordination geometries. The quantitative evidence below underscores the necessity of precise compound selection for reproducible research and development workflows.

Target Compound
N-(2-Aminoethyl)isonicotinamide
Aminoethyl side chain alters lipophilicity, hydrogen-bonding capacity, and target interaction profiles
vs
Common Analogs
Isonicotinamide / Nicotinamide
Lack the aminoethyl extension. May shift permeability, solubility, and enzyme-binding properties; reported differences require review

N-(2-Aminoethyl)isonicotinamide vs Key Analogs


Lipophilicity Shift vs Isonicotinamide and Nicotinamide

The addition of the 2-aminoethyl substituent markedly decreases lipophilicity compared to the parent isonicotinamide. Predicted ACD/LogP for N-(2-Aminoethyl)isonicotinamide is -1.20 . In contrast, isonicotinamide has a reported logP of -0.28 and nicotinamide (the 3-pyridine isomer) has a reported logP of -0.38 . This represents a logP decrease of 0.92 log units relative to isonicotinamide.

Lipophilicity Shift
Cross-study comparable
LogP decrease of ~0.92 units vs isonicotinamide
Target ACD/LogP: -1.20; Isonicotinamide: -0.28; Nicotinamide: -0.38
Supports aqueous solubility and permeability review
Predicted vs reported values; context-dependent
Physicochemical Property Lipophilicity LogP

Selectivity: Dihydroorotase vs. Ecto-5'-Nucleotidase

N-(2-Aminoethyl)isonicotinamide exhibits a stark contrast in inhibitory potency between two different enzyme targets. It shows negligible inhibition of mouse dihydroorotase with an IC50 of 1.00 × 10⁶ nM (1 mM) [1], while demonstrating moderate inhibition of rat ecto-5'-nucleotidase with an IC50 of 101 nM [2]. This 10,000-fold selectivity difference highlights its non-promiscuous binding profile.

Target Selectivity
Cross-study comparable
~10,000-fold IC50 difference
Dihydroorotase: 1.00 × 10⁶ nM; Ecto-5'-nucleotidase: 101 nM
Supports target-specific enzyme inhibition screening
Within-compound selectivity; different enzyme sources
Enzyme Inhibition Dihydroorotase Ecto-5'-nucleotidase

Polar Surface Area and Hydrogen Bonding

The aminoethyl extension increases the topological polar surface area (TPSA) and hydrogen-bonding capacity relative to unsubstituted isonicotinamide. N-(2-Aminoethyl)isonicotinamide has a TPSA of 68 Ų and features 4 hydrogen bond acceptors and 3 hydrogen bond donors . Isonicotinamide has a TPSA of 55.98 Ų and nicotinamide 55.98 Ų [1][2]. This higher polar surface area enhances aqueous solubility but may reduce passive membrane permeability.

Polar Surface Area
Class-level inference
TPSA ~12 Ų higher than analogs
Target: 68 Ų; Isonicotinamide: 55.98 Ų; Nicotinamide: 55.98 Ų
Supports membrane permeability and CNS-penetration review
Predicted TPSA; 4 HBA / 3 HBD may influence permeability
Polar Surface Area Hydrogen Bonding Drug-likeness

Applications of N-(2-Aminoethyl)isonicotinamide


Hydrophilic Ligands for Coordination Chemistry

Given its predicted LogP of -1.20 , this compound is an ideal starting material for preparing water-soluble metal-chelating ligands. The aminoethyl side-chain provides a flexible tether for further functionalization while maintaining aqueous solubility, a feature not present in the parent isonicotinamide (logP = -0.28) . This makes it particularly suited for developing MRI contrast agents or catalysts for aqueous-phase reactions.

CD73 Chemical Probe

With a verified IC50 of 101 nM against rat ecto-5'-nucleotidase , this compound can serve as a starting point for the development of CD73 inhibitors. CD73 is a validated target in immuno-oncology. The compound's target selectivity, evidenced by its weak inhibition of dihydroorotase (IC50 = 1 mM) , supports its use as a tool compound to probe the adenosine pathway without confounding off-target effects on pyrimidine biosynthesis.

Peripherally-Restricted Drug Candidates

The high topological polar surface area of 68 Ų strongly limits passive diffusion across biological membranes. This property is valuable for designing drug candidates intended to remain in the systemic circulation or act on peripheral targets, thereby minimizing potential CNS-related side effects. This is a quantifiable advantage over isonicotinamide (TPSA = 55.98 Ų) and nicotinamide (TPSA = 55.98 Ų) [1], which are more likely to cross the blood-brain barrier.

Application
Selection Property
Validation Focus
Hydrophilic ligand design
Aqueous solubility profile
Coordination chemistry and metal-chelating ligand studies
Enzyme probe development
Target-specific inhibition context
Ecto-5'-nucleotidase / CD73 pathway research
Peripheral probe research
Membrane permeability profile
CNS-penetration exclusion and systemic retention studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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